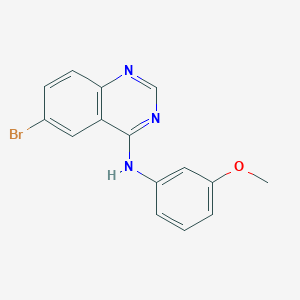

![molecular formula C13H24N4O2S B5523283 (3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5523283.png)

(3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions, including the reduction of cyclic sulfonamides and multi-component coupling processes. For example, cyclic aryl sulfonamides can be reductively ring-opened to furnish amino products, demonstrating an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007). Additionally, a three-component strategy for Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides to give diverse pyrazolo[1,5-a]pyrimidines underlines the complexity and efficiency of modern synthetic methods (Hoang, G. L., Streit, A. D., & Ellman, J., 2018).

Molecular Structure Analysis

Investigations into the molecular structure of such compounds often employ density functional theory (DFT) calculations to explore their electronic structure, dipole moment, and frontier orbitals energy, providing insight into their chemical reactivity and properties. For instance, studies on 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine reveal detailed information about molecular and chemical properties through theoretical calculations (Shukla, B. K., & Yadava, U., 2020).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives are varied and can lead to the formation of complex structures. For example, selective synthesis techniques can control sulfonyl group migrations to different positions by changing Lewis acids, highlighting the versatility of these molecules in synthetic chemistry (Zhu, Y., et al., 2014).

Applications De Recherche Scientifique

Synthesis and Catalysis

Synthesis of Pyrroles and Pyrazines : A study by Rostovskii et al. (2017) demonstrates the synthesis of 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates from related compounds using Rh(II) catalysis. This process highlights the versatility of such compounds in synthesizing a range of products under different conditions (Rostovskii et al., 2017).

Three-Component Coupling in Synthesis : Hoang et al. (2018) describe a three-component strategy for the annulation of aminopyrazoles, aldehydes, and sulfoxonium ylides, leading to the synthesis of diverse pyrazolo[1,5-a]pyrimidines. This study illustrates the compound's role in complex synthesis processes (Hoang et al., 2018).

Chemical Properties and Reactions

Tautomerism and Antioxidant Activity : A study by Orabi (2018) explores the tautomerism and antioxidant activity of 4-acylpyrazolone Schiff bases, related to the compound . This research contributes to understanding the chemical properties and potential biological activities of such compounds (Orabi, 2018).

Palladium-Catalyzed Asymmetric Amination : Togni et al. (1996) discuss the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination. This highlights the role of related compounds in stereoselective synthesis (Togni et al., 1996).

Biological Evaluation and Pharmacology

- σ(1) Receptor Antagonists : Díaz et al. (2012) report on the synthesis and pharmacological activity of 1-arylpyrazoles, including compounds similar to (3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine, as potent σ(1) receptor antagonists. This study is significant for understanding the pharmacological potential of such compounds (Díaz et al., 2012).

Material Science

- Functional Modification of Hydrogels : Aly et al. (2015) discuss the modification of poly vinyl alcohol/acrylic acid hydrogels using compounds including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, a compound structurally related to the one . This research shows the application of such compounds in developing materials with potential medical applications (Aly et al., 2015).

Propriétés

IUPAC Name |

(3R,4S)-1-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-4-propylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O2S/c1-4-6-11-8-16(9-12(11)14)20(18,19)13-7-15-17(5-2)10(13)3/h7,11-12H,4-6,8-9,14H2,1-3H3/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLVBPHIAODSJN-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N)S(=O)(=O)C2=C(N(N=C2)CC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=C(N(N=C2)CC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)

![4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)

![N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5523221.png)

![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5523241.png)

![(1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523242.png)

![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5523277.png)

![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)

![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)